Ethyl 2-(4-methylpiperazin-1-yl)benzoate

Description

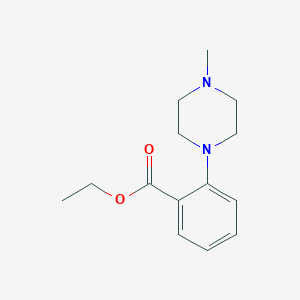

Ethyl 2-(4-methylpiperazin-1-yl)benzoate is a benzoic acid derivative featuring a piperazine ring substituted with a methyl group at the 4-position, attached to the benzene ring at the 2-position, and esterified with an ethyl group. This compound belongs to a class of piperazine-containing molecules widely explored in medicinal chemistry due to their versatility in modulating biological activity. Piperazine derivatives are known for their roles in drug discovery, particularly in targeting neurotransmitter receptors (e.g., serotonin, dopamine) and enzymes .

Properties

CAS No. |

773135-45-8 |

|---|---|

Molecular Formula |

C14H20N2O2 |

Molecular Weight |

248.32 g/mol |

IUPAC Name |

ethyl 2-(4-methylpiperazin-1-yl)benzoate |

InChI |

InChI=1S/C14H20N2O2/c1-3-18-14(17)12-6-4-5-7-13(12)16-10-8-15(2)9-11-16/h4-7H,3,8-11H2,1-2H3 |

InChI Key |

WORWGENGMZRIEU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1N2CCN(CC2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-methylpiperazin-1-yl)benzoate typically involves the esterification of 2-(4-methylpiperazin-1-yl)benzoic acid with ethanol in the presence of a strong acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to improve efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-methylpiperazin-1-yl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzoate moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Benzoic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted piperazine and benzoate derivatives.

Scientific Research Applications

Ethyl 2-(4-methylpiperazin-1-yl)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-methylpiperazin-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. This compound may also inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Ethyl 4-(4-methylpiperazin-1-yl)benzoate (CAS 773137-71-6)

- Structure : Piperazine substituent at the benzene 4-position instead of 2.

- Synthesis : Prepared via nucleophilic aromatic substitution of ethyl 4-fluorobenzoate with 1-methylpiperazine under basic conditions (K₂CO₃/DMSO, 110°C) .

- Key Differences :

- Reactivity : The 4-position is electronically distinct from the 2-position, altering reaction kinetics in subsequent derivatizations.

- Biological Activity : Positional changes can affect receptor binding; for example, 4-substituted analogs may exhibit different selectivity profiles for serotonin receptors compared to 2-substituted variants .

Ethyl 3-(piperazin-1-yl)benzoate (CAS 202262-40-6)

- Structure : Piperazine substituent at the 3-position .

- Impact : The meta-substitution may disrupt planarity of the aromatic system, reducing π-stacking interactions in protein binding pockets .

Ester Group Variations

Methyl 4-(4-methylpiperazin-1-yl)benzoate (CAS 354813-14-2)

- Structure : Methyl ester instead of ethyl.

- Properties: Reduced molecular weight (220.27 g/mol vs. 248.31 g/mol for the ethyl analog) .

Functionalized Piperazine Derivatives

Ethyl 5-bromo-2-(4-methylpiperazin-1-yl)benzoate (CAS 1131587-82-0)

- Structure : Bromine atom at the 5-position of the benzene ring.

- Enhanced electron-withdrawing effects may alter aromatic ring reactivity in electrophilic substitutions .

Ethyl 4-(4-(2-hydroxyethyl)piperazin-1-yl)benzoate (CAS 1242283-83-5)

- Structure : Hydroxyethyl group on the piperazine ring.

- Properties: Improved water solubility due to the hydroxyl group, facilitating formulation in aqueous media . Potential for additional hydrogen bonding in receptor binding .

Complex Derivatives with Extended Pharmacophores

Ethyl 4-[2-(4-(2,3,4-trimethoxybenzyl)piperazin-1-yl)ethoxy]-3-(4-methoxybenzamido)benzoate (CAS 1334785-36-2)

- Structure : Incorporates ethoxy and benzamido groups.

- Applications : Designed for multitarget activity, combining piperazine’s flexibility with trimethoxybenzyl groups for enhanced affinity to kinase enzymes .

Data Tables

Table 1. Structural and Physicochemical Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.